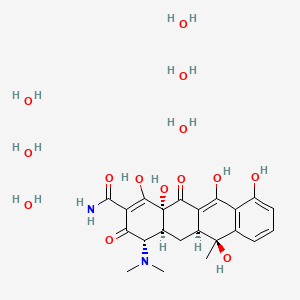

Tetracycline hexahydrate

Description

Properties

CAS No. |

60644-93-1 |

|---|---|

Molecular Formula |

C22H36N2O14 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexahydrate |

InChI |

InChI=1S/C22H24N2O8.6H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);6*1H2/t9-,10-,15-,21+,22-;;;;;;/m0....../s1 |

InChI Key |

UEEOUASTSXYOGF-LPSBUFGUSA-N |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |

Origin of Product |

United States |

Structural Biology and Crystallography of Tetracycline Hexahydrate

Crystal Structure Determination and Analysis

The precise arrangement of atoms and molecules in the crystalline state of tetracycline (B611298) hexahydrate has been elucidated primarily through X-ray diffraction studies. These investigations have provided a foundational understanding of its molecular geometry and the critical role of water molecules in stabilizing the crystal lattice.

X-ray Diffraction Studies of Tetracycline Hexahydrate

Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of this compound. Early and definitive work in this area has established that this compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). epa.gov This space group is chiral, indicating that the crystal structure is asymmetric.

The unit cell dimensions, which define the repeating unit of the crystal lattice, have been determined with high precision. A redetermination of the structure confirmed these earlier findings, providing the following unit cell parameters:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Molecules per Unit Cell (Z) |

| Orthorhombic | P2(1)2(1)2(1) | 9.585(3) | 12.112(3) | 21.671(6) | 4 |

These studies have revealed that the asymmetric unit of the crystal contains one molecule of tetracycline and six molecules of water, consistent with its designation as a hexahydrate. epa.gov

Molecular Conformation and Tautomerism in the Hexahydrate Crystalline State

Within the crystalline state, tetracycline exists as a zwitterion. This is a molecule that contains both positive and negative charges, resulting in a net neutral charge. The zwitterionic form is a key feature of its solid-state chemistry.

The conformation of the tetracycline molecule in the hexahydrate crystal is distinct from its conformation in other salt forms, such as the hydrochloride. Specifically, the amide group of the zwitterion in the hexahydrate crystal is rotated by approximately 180 degrees compared to the cation in the hydrochloride form. epa.gov This rotation facilitates the formation of a hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom at the O3 position. epa.gov The existence of a single tautomer in the crystalline state has been supported by comparisons of experimentally determined bond lengths with calculated Wiberg-Bond orders.

Elucidation of Hydration Shell and Water Molecule Interactions within the Crystal Lattice

The six water molecules in the crystal structure of this compound form an intricate hydration shell that is crucial for the stability of the crystal lattice. These water molecules are not merely occupying vacant spaces but are actively involved in a complex network of hydrogen bonds.

The water molecules act as bridges, connecting different parts of the tetracycline molecule to itself and to neighboring tetracycline molecules. This extensive hydrogen-bonding network, involving both the tetracycline molecule and the surrounding water molecules, is a defining feature of the hexahydrate's crystal packing. The precise geometry of these interactions, including donor-acceptor distances and angles, has been mapped out through detailed crystallographic analysis.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

In addition to X-ray crystallography, various spectroscopic techniques have been employed to further probe the structural details of tetracycline and its derivatives, providing complementary information about its electronic and vibrational properties, as well as its structure in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. Both ¹H and ¹³C NMR have been used to study tetracyclines.

Solid-state ¹³C NMR is particularly valuable for characterizing the crystalline form of tetracycline, as it can distinguish between the neutral and zwitterionic forms. The chemical shifts observed in the solid-state ¹³C NMR spectrum are sensitive to the conformational and electronic properties of the molecule in the crystal lattice, providing a bridge between crystallographic data and solution-state behavior.

| Proton | Chemical Shift (ppm) |

| H[C(18)aromatic] | 7.56–7.52 |

| H[C(19)aromatic] | 7.19–7.17 |

| H[C(17)aromatic] | 6.96–6.94 |

| H[OC(8)] | 4.13 |

| H[C(10)] | 3.06–2.95 |

| H[H₃C(20)], H[H₃C(21)] | 2.29–2.26 |

| H[C(11)] | 2.00–1.91 |

| H[H₃C(22)] | 1.65 |

Data for Tetracycline Hydrochloride in MeOH-d₄ rsc.org

Vibrational (e.g., ATR-FTIR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further details on the functional groups and conjugated systems within the tetracycline molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify the vibrational modes of the functional groups present in tetracycline. The FTIR spectrum of tetracycline shows characteristic absorption bands corresponding to N-H and O-H stretching, aromatic C-H stretching, C=C stretching, and C-N stretching, among others. These vibrational frequencies can be sensitive to the local environment, including hydrogen bonding, and thus can provide information about the solid-state structure.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H and O-H stretching | 3341-3329 |

| Aromatic C-H stretching | 3085-3024 |

| CH₃ stretching | 2995-2863 |

| C=C stretching | 1648-1582 |

| Aromatic C-H bending | 1458 |

| CH₃ bending | 1357 |

| C-N stretching | 965 |

Representative FTIR data for Tetracycline

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Tetracycline exhibits characteristic absorption maxima in the UV-Vis region, which are attributed to π → π* transitions within its conjugated system. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

| Solvent | λmax (nm) |

| Water | 276, 357 |

| Ethanol | 269, 362-363 |

| Methanol (B129727) | 269, 362-363 |

| 0.1 M HCl | 269 |

Representative UV-Vis absorption maxima for Tetracycline Hydrochloride in various solvents researchgate.net

Thermal Analysis in Solvent-Mediated Phase Transformation Studies (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for investigating the physical and chemical changes that occur in a substance upon heating. umd.edu In the context of pharmaceutical hydrates like this compound, these methods are crucial for understanding dehydration processes and solvent-mediated phase transformations, which can impact the stability and properties of the final product. nih.govresearchgate.net

A solvent-mediated phase transformation typically involves the conversion of a less stable solid form into a more stable one in the presence of a solvent. aalto.fi For a hydrate (B1144303), this often involves dehydration to an anhydrous or a lower hydrate form, or the conversion between different hydrate states. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. umd.edu For a hydrated compound, TGA can quantify the amount of water present by identifying the mass loss that occurs during dehydration. thermalsupport.com Studies on other hydrated pharmaceuticals, such as oxytetracycline (B609801) dihydrate, show that the initial decomposition step corresponds to the release of water molecules. ekb.eg Similarly, for this compound, the first thermal event upon heating would be the loss of its six water molecules.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. umd.edu It detects thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov The dehydration of a hydrate is typically observed as a broad endothermic (heat-absorbing) peak in a DSC thermogram. thermalsupport.com Following dehydration, further heating can lead to melting or decomposition, which appear as additional distinct thermal events. nih.govdaneshyari.com

While specific studies detailing the solvent-mediated phase transformation of this compound are not extensively documented in the reviewed literature, the thermal behavior of the closely related tetracycline hydrochloride provides relevant insights. Thermal analysis of tetracycline hydrochloride shows that it is stable up to approximately 220°C, after which melting occurs almost concurrently with decomposition. daneshyari.comresearchgate.net The decomposition process involves the release of water, hydrochloric acid, and dimethylamine. daneshyari.comresearchgate.net For hydrated forms, this dehydration is the initial, lower-temperature event. ekb.eg The kinetic parameters of these decomposition steps can be evaluated from the thermal analysis data. ekb.egresearchgate.net

The table below summarizes the general thermal events observed for tetracycline hydrochloride, which can be considered indicative of the processes that would occur for the tetracycline molecule after the initial dehydration of the hexahydrate form.

Molecular Mechanism of Action and Bio Macromolecular Interactions

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Tetracycline's inhibitory action is primarily directed at the smaller 30S ribosomal subunit. By binding to this subunit, it effectively disrupts the elongation phase of protein synthesis.

Tetracycline (B611298) binds reversibly to the 30S ribosomal subunit of bacteria. bohrium.comdrugbank.com This interaction is a critical first step in its mechanism of action. The binding site is located on the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. researchgate.netnih.gov X-ray crystallography studies have revealed that tetracycline interacts with the 16S rRNA through a network of hydrogen bonds and salt bridges. oup.com Key nucleotides in the 16S rRNA that are involved in tetracycline binding include those within helices h31 and h34. biorxiv.org Specifically, nucleotides such as G693, G1300, and G1338 have been identified as points of crosslinking with tetracycline, indicating their proximity to the binding site. nih.gov The interaction is not limited to the rRNA; ribosomal proteins S3, S7, S8, S14, and S19 also contribute to forming the tetracycline binding domain. nih.gov

| Component | Specific Interaction Site/Residue | Type of Interaction |

|---|---|---|

| 16S rRNA | Helices h31 and h34 | Primary binding pocket |

| 16S rRNA | Nucleotides G693, G1300, G1338 | Crosslinking sites |

| Ribosomal Proteins | S3, S7, S8, S14, S19 | Contribute to binding domain |

The binding of tetracycline to the 30S subunit physically obstructs the acceptor site (A-site) of the ribosome. bohrium.comnih.gov This blockage prevents the incoming aminoacyl-tRNA (aa-tRNA), which carries the next amino acid to be added to the polypeptide chain, from binding to the mRNA-ribosome complex. drugbank.comnih.gov The steric clash primarily involves the C and D rings of the tetracycline molecule and the anticodon loop of the aa-tRNA. By preventing the stable accommodation of the aa-tRNA in the A-site, tetracycline effectively halts the elongation of the nascent peptide chain, leading to the cessation of protein synthesis. nih.gov This inhibitory action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. bohrium.comnih.gov

Divalent metal ions, particularly magnesium (Mg²⁺), play a crucial role in the interaction between tetracycline and the ribosome. biorxiv.org Tetracycline is known to chelate with Mg²⁺ ions, and it is likely that the active form of the drug that binds to the ribosome is a tetracycline-Mg²⁺ complex. This complex formation is thought to be essential for the high-affinity binding of tetracycline to its ribosomal target. biorxiv.org The magnesium ion helps to mediate several of the interactions between tetracycline and the 16S rRNA. biorxiv.org The presence of Mg²⁺ has been shown to enhance the binding of tetracyclines to RNA molecules in vitro. nih.gov

Beyond its direct steric hindrance at the A-site, tetracycline can also allosterically modulate the function of ribosomal initiation factors, such as IF1 and IF3. While the primary mechanism of tetracycline is the inhibition of the elongation phase of protein synthesis, evidence suggests it can also interfere with translation initiation. Studies have shown that tetracyclines can induce a compact conformation of IF3 when it is bound to the 30S ribosomal subunit. bohrium.com This conformational change is similar to that induced by IF1. Furthermore, tetracyclines have been observed to affect the dissociation rate of IF1 from the 30S initiation complex, with some derivatives slowing its release. These allosteric effects on initiation factors suggest a complementary mechanism by which tetracyclines can inhibit bacterial protein synthesis at its earliest stages.

| Binding Site | Location | Affinity | Proposed Role |

|---|---|---|---|

| Primary (TET-1) | Ribosomal A-site | High | Steric hindrance of aa-tRNA binding |

| Secondary | Near h27 of 16S rRNA | Low | Potential modulation of ribosomal dynamics |

Cellular Uptake and Permeability Mechanisms in Bacterial Systems

For tetracycline to reach its ribosomal target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, tetracycline is thought to passively diffuse through porin channels in the outer membrane. bohrium.comdrugbank.com The subsequent uptake across the inner cytoplasmic membrane is an energy-dependent process. This transport is driven by the pH gradient component of the proton motive force. It is believed that the electroneutral, lipophilic form of tetracycline is the species that is transferred across the cytoplasmic membrane. Once inside the cytoplasm, where the pH and divalent cation concentrations are higher, tetracycline likely becomes chelated with magnesium ions.

Non-Antibiotic Biological Activities and Associated Molecular Mechanisms

Beyond their well-established role as antimicrobial agents that inhibit bacterial protein synthesis, tetracyclines exhibit a range of non-antibiotic biological activities. biomedres.us These pleiotropic effects are primarily attributed to their anti-inflammatory, immunomodulatory, and enzyme-inhibiting properties. mdpi.com These actions stem from the molecule's ability to interact with various host-derived enzymes and signaling pathways, independent of its effect on bacterial ribosomes. nih.gov

Immunomodulatory Effects at the Molecular Level

Tetracyclines exert significant immunomodulatory effects by influencing several key inflammatory pathways. nih.gov Their actions can rebalance (B12800153) immune homeostasis by mitigating excessive inflammatory responses. nih.gov This modulation occurs through the inhibition of pro-inflammatory cytokine production, interference with immune cell migration, and suppression of critical signaling cascades. mdpi.com

Research indicates that tetracyclines can suppress the production and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.com A key mechanism underlying this effect is the inhibition of the NLRP3 inflammasome pathway. nih.gov By directly inhibiting caspase-1 activation, tetracyclines can reduce the maturation and release of IL-1β and IL-18, two potent inflammatory mediators. nih.gov

Furthermore, tetracyclines impact crucial intracellular signaling pathways that regulate inflammatory gene expression, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net They can inhibit the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the transcription of various pro-inflammatory genes. researchgate.netnih.gov By acting on these upstream signaling cascades, tetracyclines effectively downregulate the broader inflammatory response. nih.gov

| Molecular Target/Pathway | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Direct inhibition of caspase-1 activation. | Reduced production and secretion of active IL-1β and IL-18. | nih.gov |

| NF-κB Signaling Pathway | Inhibition of IκBα phosphorylation and degradation, preventing p65 nuclear translocation. | Decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines). | researchgate.netnih.gov |

| Pro-inflammatory Cytokines | Downregulation of gene expression via inhibition of pathways like NF-κB and MAPKs. | Suppressed production of TNF-α, IL-1β, and IL-6. | mdpi.com |

| Immune Cell Migration | Inhibition of leukocyte migration. | Reduced infiltration of inflammatory cells into tissues. | mdpi.com |

Mechanistic Studies of Anti-Collagenase Activity

One of the most well-characterized non-antibiotic properties of tetracyclines is their ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix components like collagen. nih.govnih.gov This anti-collagenase activity is particularly relevant in conditions characterized by excessive collagen destruction, such as periodontal disease. nih.govgoogle.com

The primary mechanism for this inhibition is the chelation of metal ions that are crucial for the structure and function of MMP enzymes. nih.govnih.gov Tetracyclines bind to the zinc (Zn²⁺) ion at the active site of the MMP and may also chelate structural calcium (Ca²⁺) ions, which are necessary for maintaining the enzyme's functional conformation. nih.govnih.govbrieflands.com This action directly inhibits the catalytic activity of MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9). mdpi.comnih.gov The inhibitory capacity can vary between different tetracycline derivatives and different MMPs. brieflands.compcronline.com For instance, doxycycline (B596269) has been shown to inhibit the activity of 72-kDa (MMP-2) and 92-kDa (MMP-9) type IV collagenases by 79-87%. nih.gov

| MMP Type | Examples | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Collagenases | MMP-1, MMP-8, MMP-13 | Direct inhibition via chelation of catalytic Zn²⁺ and structural Ca²⁺ ions. Strongest inhibition observed for MMP-8 and MMP-13. | nih.govpcronline.com |

| Gelatinases | MMP-2, MMP-9 | Direct inhibition and suppression of gene expression. Doxycycline inhibits activity by 79-87%. | mdpi.comnih.govnih.gov |

| Stromelysins | MMP-3 | Inhibition of expression; weak or absent direct inhibition of activity. | nih.govpcronline.com |

Potential Interactions in Cell Signaling Pathways beyond Antimicrobial Action

The influence of tetracyclines extends to other fundamental cell signaling pathways, contributing to their broad anti-inflammatory and tissue-protective effects. These interactions are distinct from their direct immunomodulatory and anti-MMP activities.

One significant action is the ability to scavenge reactive oxygen species (ROS). nih.gov The multiple-substituted phenol (B47542) rings in the tetracycline structure, similar to vitamin E, allow it to react with free radicals, generating a relatively stable and unreactive phenolic radical. nih.gov This antioxidant property helps protect cells and tissues from oxidative damage, which is a common feature of inflammatory conditions.

Tetracyclines also inhibit phospholipase A2 (PLA2), a key enzyme in the biosynthesis of potent inflammatory mediators such as prostaglandins. mdpi.commdpi.com By inhibiting PLA2, tetracyclines can reduce the production of these downstream effectors of inflammation. mdpi.com This inhibition has been observed with both antimicrobial tetracyclines and chemically modified non-antimicrobial versions. nih.gov

Furthermore, in vitro research has shown that tetracyclines can influence protein kinase C (PKC), a family of enzymes involved in various signal transduction pathways, including cell growth and differentiation. mdpi.com The inhibition of PKC by doxycycline has been linked to the inhibition of granulation tissue formation, suggesting a role in modulating tissue remodeling and repair processes. mdpi.com These diverse interactions with cellular signaling components underscore the multifaceted non-antibiotic pharmacology of tetracycline hexahydrate.

| Pathway/Enzyme | Molecular Interaction | Biological Consequence | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Direct scavenging of free radicals by the phenol ring structure. | Antioxidant effect, reduction of oxidative stress and tissue damage. | nih.gov |

| Phospholipase A2 (PLA2) | Inhibition of enzymatic activity. | Reduced biosynthesis of inflammatory mediators like prostaglandins. | mdpi.commdpi.com |

| Protein Kinase C (PKC) | Inhibition of enzyme activity. | Modulation of signal transduction, potential inhibition of granulation tissue formation. | mdpi.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Doxycycline |

| Minocycline (B592863) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-18 (IL-18) |

| Tumor necrosis factor-alpha (TNF-α) |

| Prostaglandins |

| Vitamin E |

| Zinc (Zn²⁺) |

| Calcium (Ca²⁺) |

Bacterial Resistance Mechanisms and Strategies for Overcoming Resistance

Efflux Pump Systems Mediating Tetracycline (B611298) Resistance

One of the most prevalent mechanisms of tetracycline resistance is the active efflux of the drug from the bacterial cell. microbiologyresearch.orgoup.com This process is mediated by specialized membrane proteins known as efflux pumps, which recognize and expel tetracycline, thereby reducing its intracellular concentration to sub-inhibitory levels. researchgate.net These pumps are often encoded by genes located on mobile genetic elements, facilitating their spread among different bacterial species. researchgate.net

The majority of tetracycline-specific efflux pumps belong to the major facilitator superfamily (MFS) of transporters. nih.govnih.gov These proteins utilize the proton-motive force to drive the export of tetracycline. nih.gov MFS pumps are characterized by having 12 or 14 transmembrane segments. nih.govresearchgate.net

Several classes of tetracycline efflux pumps have been identified, with Tet(A) and Tet(B) being the most common in Gram-negative bacteria, while Tet(K) and Tet(L) are more prevalent in Gram-positive bacteria. nih.gov These pumps exhibit varying specificities for different tetracycline derivatives. For instance, Tet(A) confers resistance to tetracycline but not to minocycline (B592863) or doxycycline (B596269), whereas Tet(B) provides resistance to both tetracycline and minocycline. nih.gov

The expression of many tetracycline efflux pump genes is regulated by a repressor protein, such as TetR. microbiologyresearch.org In the absence of tetracycline, TetR binds to the operator region of the tet gene, blocking its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to its dissociation from the operator and subsequent expression of the efflux pump. microbiologyresearch.org

| Efflux Pump Class | Common Bacterial Hosts | Substrate Specificity |

| Tet(A) | Gram-negative bacteria (e.g., Enterobacteriaceae) | Tetracycline |

| Tet(B) | Gram-negative bacteria | Tetracycline, Minocycline |

| Tet(K) | Gram-positive bacteria | Tetracycline |

| Tet(L) | Gram-positive bacteria | Tetracycline, Minocycline |

Ribosomal Protection Proteins and Their Molecular Mechanisms

Another significant mechanism of tetracycline resistance involves the production of ribosomal protection proteins (RPPs). oup.comresearchgate.net These proteins bind to the bacterial ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to proceed. nih.govnih.gov The genes encoding RPPs are often found on mobile genetic elements, contributing to their widespread dissemination. researchgate.netsemanticscholar.org

The most extensively studied RPPs are Tet(M) and Tet(O). nih.govsemanticscholar.org These proteins belong to the translational GTPase superfamily and share sequence and structural homology with the elongation factor EF-G. nih.govnih.govlu.se

RPPs, such as Tet(O), bind to the ribosome and induce conformational changes that lead to the release of tetracycline. researchgate.netresearchgate.net Structural studies have shown that Tet(O) binds near the A-site of the ribosome, in a position similar to that of EF-G. researchgate.net This binding perturbs the conformation of the ribosomal decoding center, ultimately leading to the dissociation of the tetracycline molecule. semanticscholar.org

The activity of RPPs is dependent on the hydrolysis of guanosine triphosphate (GTP). nih.govnih.gov Tet(M) and Tet(O) bind and hydrolyze GTP in a ribosome-dependent manner. nih.govpnas.org This GTP hydrolysis provides the energy required to induce the conformational changes in the ribosome that result in the release of tetracycline. nih.govpnas.orgnih.gov While GTP hydrolysis is necessary for the catalytic turnover of RPPs, the dislodgement of tetracycline can also occur with non-hydrolyzable GTP analogs, albeit less efficiently. pnas.org The RPP then dissociates from the ribosome, allowing the translation process to continue. researchgate.net

Enzymatic Inactivation and Chemical Modification of Tetracyclines

A less common but clinically significant mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic. nih.govdoaj.orgwikipedia.org This process involves the chemical modification of the tetracycline molecule, rendering it unable to bind to the ribosome. researchgate.net The first enzyme identified to carry out this function was Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov

Tet(X) and other related enzymes, known as tetracycline destructases, catalyze the hydroxylation of the tetracycline scaffold. nih.govresearchgate.netresearchgate.net This modification destabilizes the molecule, leading to its non-enzymatic degradation. researchgate.net The requirement of oxygen for the activity of these monooxygenases means that this resistance mechanism is primarily effective in aerobic environments. researchgate.net

Recently, a growing number of tetracycline-inactivating enzymes have been discovered in various environmental and clinical bacteria. nih.govwustl.edu These enzymes exhibit diverse substrate specificities, with some capable of inactivating even the newer generation of tetracyclines, such as tigecycline (B611373). nih.govresearchgate.net The genes encoding these enzymes are often associated with mobile genetic elements, raising concerns about their potential for widespread dissemination. nih.gov

Genetic Basis of Resistance: Chromosomal Mutations and Mobile Genetic Elements

The genetic basis of tetracycline resistance is diverse and involves both chromosomal mutations and the acquisition of resistance genes via mobile genetic elements. nih.govwisdomlib.org While chromosomal mutations can lead to resistance, the horizontal transfer of resistance genes on plasmids and transposons is the primary driver of the spread of tetracycline resistance among bacterial populations. oup.comproquest.com

Chromosomal mutations conferring tetracycline resistance are relatively rare and often involve alterations in the 16S rRNA, the target of tetracycline action. nih.govnih.gov Mutations in ribosomal protein genes can also lead to resistance. nih.gov However, because bacteria often have multiple copies of the rRNA genes, mutations in a single copy may not be sufficient to confer a high level of resistance. nih.gov

Plasmids play a crucial role in the dissemination of tetracycline resistance genes. wikipedia.org These extrachromosomal DNA molecules can replicate independently of the bacterial chromosome and can be transferred between bacteria through a process called conjugation. wikipedia.org Many of the genes encoding tetracycline efflux pumps and ribosomal protection proteins are located on plasmids. researchgate.netoup.com

The presence of multiple resistance genes on a single plasmid can lead to the simultaneous acquisition of resistance to several classes of antibiotics, resulting in multidrug-resistant strains. wikipedia.org The transfer of these plasmids is not limited to bacteria of the same species and can occur between different genera, further accelerating the spread of antibiotic resistance. wikipedia.orgoup.comnih.gov The widespread use of tetracyclines in human and veterinary medicine has created a strong selective pressure for the maintenance and spread of these resistance plasmids. nih.govfrontiersin.org

Conjugative Transposons and Horizontal Gene Transfer

The spread of tetracycline resistance is significantly accelerated by horizontal gene transfer, a primary mechanism for the dissemination of resistance genes among different bacterial species. Conjugative transposons are key mobile genetic elements in this process. These elements can excise themselves from the bacterial chromosome or a plasmid, form a circular intermediate, and then transfer to a recipient cell via conjugation, where they integrate into the recipient's genome.

Tetracycline resistance genes are frequently located on these transmissible elements. For instance, genes conferring resistance through ribosomal protection mechanisms are often found on self-transmissible chromosomal elements known as conjugative transposons. One notable class of conjugative transposons, first identified in streptococci, is capable of transferring tetracycline resistance to a wide array of recipients, including other gram-positive and gram-negative bacteria.

A significant feature of some conjugative transposons, particularly those found in the Bacteroides group, is that their transfer is stimulated by the presence of tetracycline itself. This creates a dual effect where the antibiotic not only selects for bacteria that have acquired a resistance gene but also actively promotes the spread of that gene to other bacteria. The conjugative transposon CTnDOT, for example, carries the tetracycline resistance gene tet(Q), and its transfer is enhanced by tetracycline exposure. Similarly, the widespread tet(M) gene is also frequently mobilized by conjugative transposons like Tn916.

This horizontal gene transfer is not limited to closely related species. Studies have demonstrated the transfer of tetracycline resistance genes, such as tet(C), between different species of Chlamydia in vitro, highlighting the potential for resistance to spread to human pathogens from animal reservoirs. The ability of these mobile elements to cross species barriers is a major factor in the rapid and widespread emergence of tetracycline-resistant bacteria.

Table 1: Common Tetracycline Resistance Genes Transferred via Conjugative Transposons

| Gene | Resistance Mechanism | Common Transposon Family |

|---|---|---|

| tet(M) | Ribosomal Protection | Tn916 |

| tet(O) | Ribosomal Protection | Not specified |

| tet(Q) | Ribosomal Protection | CTnDOT |

| tet(W) | Ribosomal Protection | Not specified |

Chemical and Synthetic Strategies for Overcoming Resistance

Design and Synthesis of New Tetracycline Analogues and Generations

In response to growing bacterial resistance, extensive research has focused on the design and synthesis of novel tetracycline analogues capable of overcoming established resistance mechanisms. These efforts have led to the development of new generations of tetracyclines with improved potency and efficacy against resistant strains.

The core strategy involves modifying the tetracycline scaffold at positions that can enhance binding to the bacterial ribosome or reduce susceptibility to efflux pumps and enzymatic degradation. Early efforts involved semi-synthetic modifications of the natural tetracycline structure. However, the limitations of semi-synthesis have been overcome by the development of practical, fully synthetic routes. This has enabled the creation of thousands of novel analogues with structural variations that were previously inaccessible, allowing for the exploration of new chemical space and the identification of potent new antibiotic classes like pentacyclines.

These synthetic strategies have given rise to distinct generations of tetracyclines, each characterized by specific structural modifications and improved activity profiles.

First Generation: Includes the original natural products like Chlortetracycline (B606653) and Oxytetracycline (B609801), and the semi-synthetic Tetracycline.

Second Generation: Represented by Minocycline and Doxycycline, these semi-synthetic analogues feature modifications that improve their pharmacokinetic properties and activity against some resistant bacteria.

Third Generation: This generation marks a significant advancement in overcoming resistance.

Glycylcyclines: Tigecycline, a derivative of minocycline, was the first member of this class. It features a large N,N-dimethylglycylamido group at the C9 position, which sterically hinders its binding to efflux pumps and enhances its ribosomal binding affinity.

Fluorocyclines: Eravacycline is a fully synthetic fluorocycline with modifications on the D-ring, including a fluorine atom at C7 and a pyrrolidin-acetamido group at C9. These changes provide remarkable activity against Gram-positive and Gram-negative bacteria that have developed specific tetracycline resistance mechanisms.

Aminomethylcyclines: Omadacycline, an aminomethylcycline, is a C9 derivative of minocycline. This modification allows it to overcome resistance mediated by both efflux and ribosomal protection.

Sarecycline: This third-generation tetracycline has a unique modification at the C7 position which allows for uncommon interactions with mRNA, stabilizing the drug on the ribosome and increasing its inhibitory effect.

Table 2: Generations of Tetracycline Antibiotics and Key Modifications

| Generation | Representative Compounds | Key Structural Modifications | Primary Advantage |

|---|---|---|---|

| First | Tetracycline, Chlortetracycline, Oxytetracycline | Natural tetracyclic core | Broad-spectrum activity (initially) |

| Second | Doxycycline, Minocycline | Modifications at C5, C6, and C7 | Improved absorption and lipophilicity |

| Third | Tigecycline, Eravacycline, Omadacycline, Sarecycline | Substitutions at C9 (Glycylcyclines, Aminomethylcyclines) and C7 (Fluorocyclines) | Evasion of efflux pumps and ribosomal protection mechanisms |

Structure-Activity Relationships (SAR) in Evasion of Resistance Mechanisms

The design of new tetracyclines that can evade resistance is heavily reliant on understanding their structure-activity relationships (SAR). SAR studies analyze how specific chemical features of the tetracycline molecule relate to its biological activity, particularly its ability to overcome efflux and ribosomal protection.

The fundamental tetracycline scaffold, a linear fused tetracyclic nucleus, is essential for activity. The C11 and C12 diketone system in rings B and C is considered a principal active center. Furthermore, maintaining the correct stereochemistry at positions like C4 is crucial, as epimerization leads to inactive forms.

Modern SAR studies focus on modifications that specifically counteract resistance mechanisms:

Evasion of Efflux Pumps: The addition of bulky substituents at the C9 position of the D-ring has proven to be a highly effective strategy. The large glycylamido group in Tigecycline, for instance, creates steric hindrance that prevents the drug from being recognized and exported by many common tetracycline-specific efflux pumps, such as Tet(A-E) and Tet(K). Similarly, chemical modulations at C9 to create Omadacycline led to an increase in antimicrobial potency by overcoming efflux-mediated resistance.

Overcoming Ribosomal Protection: Ribosomal protection proteins (RPPs) work by dislodging tetracycline from its binding site on the 30S ribosomal subunit. Newer analogues are designed to bind more tightly to the ribosome, making them more difficult to displace. The C9 side chain of Tigecycline and Omadacycline enhances their binding affinity to the ribosome. Eravacycline exhibits a 10-fold greater affinity for the ribosomal target compared to tetracycline. Sarecycline's unique C7 moiety allows it to establish additional interactions with mRNA near the ribosomal binding site, which further stabilizes its binding and enhances its inhibitory effect, thus overcoming ribosomal protection.

These SAR findings demonstrate that modifications at the upper and lower peripheral zones of the tetracycline skeleton, particularly at the C7 and C9 positions, are critical for designing potent antibiotics that remain effective against bacteria expressing the most common forms of tetracycline resistance.

Table 3: Key Structure-Activity Relationships for Overcoming Tetracycline Resistance

| Molecular Position | Type of Modification | Effect on Resistance Evasion | Example Compound(s) |

|---|---|---|---|

| C9 | Addition of large, bulky side chains (e.g., glycylamido, aminomethyl) | Steric hindrance prevents recognition by efflux pumps; enhances ribosomal binding. | Tigecycline, Omadacycline |

| C7 | Addition of a fluorine atom or other unique moieties | Enhances activity against resistant bacteria; can create novel interactions with the ribosome/mRNA complex. | Eravacycline, Sarecycline |

| D-Ring | Combined modifications at C7 and C9 | Synergistic effect to overcome both efflux and ribosomal protection. | Eravacycline |

| A-Ring (C4) | Maintenance of natural stereochemistry | Essential for optimal antibacterial activity and ribosomal binding. | All active tetracyclines |

Synthesis and Derivatization Methodologies

Total Synthesis Approaches to Tetracycline (B611298) and Its Analogues

The total synthesis of tetracycline and its analogues represents a significant challenge in organic chemistry, demanding precise control over stereochemistry and the assembly of a densely functionalized, four-ring system. Over the years, various strategies have been developed to tackle this challenge, moving from linear sequences to more efficient convergent approaches.

Convergent syntheses, where different fragments of the molecule are prepared separately before being combined, offer significant advantages in terms of efficiency and flexibility. In the context of tetracycline synthesis, two powerful reactions have been instrumental: the Michael-Claisen cyclization and the Diels-Alder reaction.

The Michael-Claisen cyclization has been effectively employed in a convergent "AB plus D" strategy to construct the C ring of the tetracycline scaffold. escholarship.orgnih.gov This approach involves the condensation of a pre-synthesized AB-ring precursor with a D-ring precursor. escholarship.org The reaction proceeds via a Michael addition of a benzylic anion from the D-ring precursor to the AB-ring enone, followed by a Claisen cyclization of the resulting enolate to form the C ring with a high degree of stereochemical control. escholarship.orgnih.gov This methodology has proven robust for a wide variety of D-ring precursors, allowing for the synthesis of numerous tetracycline analogues. nih.gov Furthermore, a similar Michael-Claisen condensation has been utilized to construct the A ring by coupling a cyclohexenone (B-ring precursor) with an isoxazole (B147169) ester. nih.govscispace.com

The Diels-Alder reaction , a powerful tool for the formation of six-membered rings, has also been a cornerstone in several total syntheses of tetracycline. organic-chemistry.orgwikipedia.org One notable strategy involves the thermally initiated opening of a benzocyclobutene to generate a reactive o-quinodimethane. This intermediate then undergoes an intermolecular Diels-Alder reaction with a dienophile, effectively constructing the tetracyclic core of tetracycline. organic-chemistry.orgwikipedia.orgthieme-connect.com Another approach utilized an intramolecular furan (B31954) Diels-Alder cycloaddition as a key step in the enantioselective synthesis of a crucial AB precursor. nih.gov

Key Convergent Reactions in Tetracycline Total Synthesis

| Reaction | Ring(s) Formed | Key Intermediates/Reactants | Significance |

|---|---|---|---|

| Michael-Claisen Cyclization | C ring | AB-ring precursor and D-ring precursor | Allows for late-stage coupling of complex fragments, enabling structural diversity in the D-ring. escholarship.orgnih.gov |

| Michael-Claisen Cyclization | A ring | Cyclohexenone and isoxazole ester | Facilitates the construction of the AB-ring system from simpler starting materials. nih.govscispace.com |

| Diels-Alder Reaction | Tetracyclic core | Benzocyclobutene-derived o-quinodimethane and a dienophile | Efficiently assembles the four-ring skeleton in a single step. organic-chemistry.orgwikipedia.org |

| Intramolecular Furan Diels-Alder Reaction | Part of AB-ring system | Functionalized furan and dienophile within the same molecule | Key step in an enantioselective route to a vital AB-ring precursor. nih.gov |

Controlling the multiple stereocenters of the tetracycline molecule is a critical aspect of its total synthesis. Researchers have developed elegant stereoselective and enantioselective routes to key intermediates, ensuring the correct spatial arrangement of substituents.

A practical and enantioselective synthesis of a key AB-ring precursor has been reported, proceeding in nine steps from commercially available methyl 3-hydroxy-5-isoxazolecarboxylate. nih.gov The crucial steps in this synthesis are an enantioselective addition of divinylzinc (B3045688) to 3-benzyloxy-5-isoxazolecarboxaldehyde and an endo-selective intramolecular furan Diels-Alder cycloaddition. nih.gov This route has successfully produced significant quantities of the precursor with high enantiomeric excess. nih.gov

Another significant challenge is the stereoselective introduction of the hydroxyl group at the C12a position. While early syntheses found late-stage introduction of this group to be impractical, subsequent methods have been developed for the stereospecific hydroxylation of 12a-deoxytetracyclines. illinois.edu A novel method for C12a hydroxylation was also developed as part of a convergent synthesis strategy, which involved relaying the stereochemistry from the C4 position. nih.gov Additionally, a highly diastereoselective, air- and light-mediated oxidation of a naphthalene (B1677914) derivative has been shown to introduce the C12a hydroperoxide stereoselectively, which can then be reduced to the desired hydroxyl group. organic-chemistry.orgresearchgate.net

Semi-synthetic Pathways from Natural Tetracyclines

Semi-synthesis, which involves the chemical modification of naturally occurring tetracyclines, has historically been the most commercially viable route to new tetracycline antibiotics. This approach leverages the readily available tetracycline scaffold produced by fermentation.

The development of the second-generation tetracyclines, doxycycline (B596269) and minocycline (B592863), are prime examples of successful semi-synthesis. cjnmcpu.comnih.gov Doxycycline is produced from oxytetracycline (B609801), while minocycline is derived from 7-chloro-6-demethyltetracycline. nih.gov These semi-synthetic analogues exhibit improved pharmacokinetic properties, such as increased lipophilicity, leading to more efficient cell uptake. nih.gov

More recently, semi-synthesis has led to the third-generation glycylcyclines. Tigecycline (B611373), the first of this class, is a 9-tert-butyl-glycylamido derivative of minocycline. nih.gov This modification at the C9 position allows glycylcyclines to evade common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection. nih.gov

Biosynthesis and Heterologous Expression Systems for Novel Analogue Production

Advances in genetic engineering have opened up new avenues for producing novel tetracycline analogues through the manipulation of their biosynthetic pathways. Heterologous expression, the expression of genes in a host organism that does not naturally have them, has emerged as a powerful tool for this purpose.

The biosynthetic gene clusters for several tetracyclines, including oxytetracycline, SF2575, and dactylocycline, have been successfully expressed and manipulated in the heterologous host Streptomyces lividans K4-114. escholarship.orgnih.govnih.gov By inactivating specific genes in these pathways, researchers have been able to isolate and characterize biosynthetic intermediates and identify new tetracycline-modifying enzymes. escholarship.orgnih.gov This combinatorial biosynthesis approach allows for the generation of new tetracycline analogues that would be difficult to access through chemical synthesis alone. escholarship.org For instance, the heterologous expression of the dactylocycline gene cluster in S. lividans resulted in the production of dactylocyclinone. escholarship.org

The yeast Saccharomyces cerevisiae has also been explored as a heterologous host for the final steps of tetracycline biosynthesis. nih.govacs.org Researchers have successfully expressed enzymes from different bacterial hosts in S. cerevisiae to convert anhydrotetracycline (B590944) to tetracycline. nih.govacs.org This work sets the stage for the total biosynthesis of tetracyclines and novel analogues in a tractable eukaryotic host, which could provide access to previously inaccessible C-ring analogues. nih.govacs.org

Heterologous Expression Systems for Tetracycline Analogue Production

| Host Organism | Expressed Pathway/Enzymes | Key Findings/Products |

|---|---|---|

| Streptomyces lividans K4-114 | Oxytetracycline, SF2575, and dactylocycline biosynthetic gene clusters | Production of fourteen new tetracycline analogs, identification of novel tailoring enzymes. escholarship.orgnih.gov |

| Saccharomyces cerevisiae | Anhydrotetracycline hydroxylase (OxyS), dehydrotetracycline reductase (CtcM), and F420 reductase (FNO) | Successful conversion of anhydrotetracycline to tetracycline, demonstrating the feasibility of using yeast for late-stage biosynthesis. nih.govacs.org |

Chemical Derivatization for Structural Modification and Enhanced Activities

Chemical derivatization of the tetracycline scaffold is a key strategy for overcoming antibiotic resistance and improving the pharmacological properties of these drugs. nih.gov Structure-activity relationship studies have shown that modifications at certain positions can have a profound impact on antibacterial activity.

The D-ring, particularly at positions C7 and C9, has been a major focus for chemical modification. nih.gov The development of third-generation tetracyclines, such as tigecycline, omadacycline, and eravacycline, is a testament to the success of this strategy. nih.gov

Tigecycline features a glycylamido group at C9. nih.gov

Omadacycline has a dimethyl-amino group at C7. nih.gov

Eravacycline possesses a fluorine atom at C7 and a pyrrolidin-acetamido group at C9. nih.gov

These substitutions at the C7 and C9 positions are crucial for the enhanced activity of these compounds against bacteria that have acquired resistance to older tetracyclines. nih.gov It has been observed that any modifications to the C1-C4, C10-C12, C-11a, and C-12a positions tend to have a negative impact on the antibacterial action of the compounds. nih.gov

Compound Names Mentioned

| Compound Name |

|---|

| 3-benzyloxy-5-isoxazolecarboxaldehyde |

| Anhydrotetracycline |

| Chlortetracycline (B606653) |

| Dactylocyclinone |

| Doxycycline |

| Eravacycline |

| Methyl 3-hydroxy-5-isoxazolecarboxylate |

| Minocycline |

| Omadacycline |

| Oxytetracycline |

| SF2575 |

| Tetracycline |

| Tigecycline |

Environmental Fate, Degradation, and Ecotoxicological Implications Excluding Direct Human Impact

Occurrence and Distribution in Environmental Compartments

Tetracycline (B611298) residues have been detected globally in various environmental matrices, including soil, water, and sediments. nih.govnih.gov Its distribution is largely influenced by the proximity to sources such as wastewater treatment plants, agricultural runoff from fields fertilized with animal manure, and aquaculture facilities. nih.govmdpi.com

Soil: Agricultural soils frequently receive tetracycline through the application of manure from treated livestock. mdpi.com Concentrations can vary widely depending on the rate of manure application and the dissipation rate of the antibiotic. For instance, studies have reported tetracycline concentrations in agricultural fields amended with pig slurry reaching up to 198.7 µg/kg. mdpi.com The continuous application of contaminated manure can lead to the accumulation of tetracycline in soil over time. mdpi.com

Water: Tetracycline is commonly found in various aquatic environments, including surface water, groundwater, and even drinking water. nih.govresearchgate.net Wastewater treatment plants (WWTPs) are a primary source of tetracycline contamination in surface waters, as many facilities are not equipped to effectively remove these compounds. nih.govmercer.edu Concentrations in surface waters can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.net For example, in the lower Yangtze River, maximum concentrations of tetracycline, oxytetracycline (B609801), and doxycycline (B596269) were observed during the dry season at 11.16, 18.98, and 56.09 ng/L, respectively. researchgate.net

Sediments: Due to its chemical properties, tetracycline has a high affinity for particulate matter and tends to accumulate in sediments. nih.gov Sediments in rivers and reservoirs, particularly those receiving runoff from agricultural areas or discharge from WWTPs, can act as significant sinks for tetracycline. nih.govfrontiersin.org In the Three Gorges Reservoir, China, tetracycline concentrations in longshore sediments ranged from 12.11 to 1142.67 ng/kg in the summer and 11.74 to 347.21 ng/kg in the winter. frontiersin.org

| Environmental Compartment | Reported Concentration Range | Location/Source | Reference |

|---|---|---|---|

| Agricultural Soil | Up to 198.7 µg/kg | Fields amended with pig slurry | mdpi.com |

| Agricultural Soil | Up to 7 µg/kg | Agricultural soil after cattle manure application | mdpi.com |

| Surface Water (Lower Yangtze River) | Up to 11.16 ng/L | Drinking water sources | researchgate.net |

| Sediments (Three Gorges Reservoir) | 12.11 to 1142.67 ng/kg (summer) | Longshore sediments | frontiersin.org |

| Sediments (Three Gorges Reservoir) | 11.74 to 347.21 ng/kg (winter) | Longshore sediments | frontiersin.org |

Tetracycline's persistence in the environment is a significant concern, as it can lead to prolonged exposure of non-target organisms. researchgate.net Its stability varies depending on environmental conditions such as pH, temperature, and the presence of light. researchgate.net

In aquatic systems, the half-life of tetracyclines can range from a few days in freshwater to over 100 days in marine sediment. researchgate.net For example, oxytetracycline has a reported half-life of up to 150 days in marine sediment. researchgate.net The strong adsorption of tetracycline to soil and sediment particles contributes to its persistence in these compartments. nih.gov

Bioaccumulation of tetracycline has been observed in aquatic organisms. The freshwater crustacean Daphnia magna has been shown to bioaccumulate tetracycline through both aqueous and dietary routes. epa.gov This accumulation can be transferred across generations, highlighting the potential for long-term ecological effects. epa.gov The accumulation of tetracycline in the food chain poses a risk to higher trophic levels and can disrupt the microbial community structure. researchgate.netnih.gov

Degradation Pathways and Mechanisms in the Environment

Tetracycline can be degraded in the environment through various pathways, including photodegradation, biodegradation, and chemical oxidation and reduction. The efficiency of these processes is influenced by a multitude of environmental factors.

Photodegradation is a significant pathway for the removal of tetracycline from aquatic environments. This process involves the breakdown of the molecule upon exposure to sunlight. The kinetics of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.

Photocatalysis, an advanced oxidation process, has shown high efficiency in degrading tetracycline. Various photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), can generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (•O2−) under light irradiation. nih.govacs.org These radicals are the primary agents responsible for the oxidation and breakdown of the tetracycline molecule. researchgate.netmdpi.com For instance, a study using Cu2O–TiO2 nanotubes demonstrated approximately 100% photodegradation of tetracycline within 60 minutes under visible light. nih.govacs.org The degradation process often follows pseudo-second-order kinetics. mdpi.com

The primary reactive species involved in the photodegradation of tetracycline have been identified as electron holes (h+), hydroxyl radicals (•OH), and superoxide radicals (•O2−). mdpi.com Quenching experiments have confirmed that superoxide and hydroxyl radicals are the most significant contributors to the degradation process. nih.govacs.org

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of tetracycline from the environment. Both aerobic and anaerobic conditions can facilitate the biodegradation of tetracycline, although the efficiency can vary.

Under aerobic conditions , certain bacterial strains have been shown to effectively degrade tetracycline. For example, in sludge under aerobic conditions containing specific bacterial strains, up to 82.6% of chlortetracycline (B606653) was degraded. mdpi.com The yeast strain Cutaneotrichosporon dermatis M503 has also demonstrated the ability to efficiently degrade tetracycline, doxycycline, and chlortetracycline. nih.gov The degradation pathways can involve processes like the shedding of methyl and amino groups. nih.gov

Adsorption Mechanisms in Environmental Matrices (e.g., Hydrogen Bonding, π-π Interactions)

The environmental mobility and bioavailability of tetracycline hexahydrate are significantly governed by its adsorption to various environmental matrices, including soils, sediments, and microplastics. The primary mechanisms driving this adsorption are complex and multifaceted, involving a combination of electrostatic interactions, hydrogen bonding, π-π interactions, and cation exchange. mdpi.comnih.govresearchgate.net

The extent of adsorption is strongly dependent on the pH of the surrounding environment, which dictates the speciation of the tetracycline molecule. nih.gov At low pH, the tetracycline molecule is predominantly cationic, facilitating strong electrostatic attraction to negatively charged surfaces of clay minerals and organic matter. As the pH increases to intermediate levels (pH 4-7), the zwitterionic form of tetracycline becomes dominant, which can reduce direct electrostatic attractions. researchgate.net In alkaline conditions (pH > 7), the molecule becomes anionic, leading to electrostatic repulsion from negatively charged surfaces. researchgate.net

Key adsorption mechanisms include:

Hydrogen Bonding: The numerous polar functional groups on the tetracycline molecule, such as hydroxyl (-OH) and amine (-NH2) groups, readily form hydrogen bonds with oxygen-containing functional groups present on the surface of adsorbents like biochar and clay minerals. nih.gov

π-π Interactions: The aromatic rings within the tetracycline structure can engage in π-π stacking interactions with the aromatic moieties found in soil organic matter and on the surface of materials like reduced graphene oxide. mdpi.comnih.gov

Cation Exchange: This is a significant mechanism, particularly in soils and sediments rich in clay minerals and organic matter. The positively charged dimethylammonium group of tetracycline can displace cations from the surfaces of these materials. nih.gov

Surface Complexation and Bridging: In the presence of multivalent cations like copper (Cu(II)), the adsorption of tetracycline can be enhanced, especially at lower pH values. This is attributed to the formation of tetracycline-metal complexes that can act as a bridge between the antibiotic and the surface of the environmental matrix. nih.govresearchgate.net

The interplay of these mechanisms determines the degree to which this compound is sequestered in the environment, thereby influencing its persistence, degradation, and potential for transport into aquatic systems.

Identification and Characterization of Degradation Products and Intermediates

This compound undergoes degradation in the environment through various processes, including photodegradation, biodegradation, and chemical transformation, leading to the formation of numerous degradation products and intermediates. nih.govresearchgate.net The identification of these products is crucial for understanding the complete environmental fate of the parent compound, as some intermediates may retain antibacterial activity or exhibit their own toxicity. nih.gov

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are instrumental in identifying these transformation products. mdpi.com Studies have shown that degradation pathways often involve modifications to the core tetracycline structure, including dehydration, demethylation, and hydroxylation. mdpi.com

For instance, under photocatalytic degradation, the tetracycline molecule (m/z 445) can be transformed into a variety of smaller molecules. mdpi.com Common degradation pathways involve attacks by reactive oxygen species like hydroxyl radicals (·OH) and superoxide radicals (·O2−), which are generated during advanced oxidation processes. mdpi.commdpi.comfrontiersin.org These reactive species can attack the hydroxyl, methyl, and amine functional groups on the tetracycline molecule, leading to the formation of various intermediates. nih.gov

Some identified degradation products and their mass-to-charge ratios (m/z) from photocatalytic studies are listed in the table below. These products result from processes like the loss of methyl, amino, and hydroxyl groups. mdpi.comnih.gov

Interactive Data Table: Identified Intermediates of Tetracycline Degradation

| m/z | Potential Transformation |

|---|---|

| 482 | Hydroxylation product |

| 461 | Intermediate product |

| 438 | Intermediate product |

| 420 | Demethylation product |

| 394 | Intermediate product |

| 350 | Intermediate product |

| 322 | Intermediate product |

| 306 | Ring-opening product |

| 278 | Smaller ring fragment |

| 262 | Smaller ring fragment |

Data sourced from LC-MS analysis in photocatalytic degradation studies. mdpi.com

The degradation process can eventually lead to the opening of the ring structures, forming smaller, more linear compounds. nih.govnih.gov However, complete mineralization to carbon dioxide and water is often slow, meaning that these intermediate compounds can persist in the environment. nih.gov

Impact on Environmental Microbial Ecology and the Dissemination of Antibiotic Resistance Genes

Effects on Soil Microbial Communities and Oxidoreductase Activity

The introduction of this compound into terrestrial environments can significantly disrupt the structure and function of soil microbial communities. nih.govnih.gov These communities are fundamental to soil health, playing vital roles in nutrient cycling and organic matter decomposition. mdpi.com

Research has demonstrated that tetracycline can have a concentration-dependent effect on soil bacteria. nih.gov It can alter the relative abundance of dominant bacterial phyla such as Proteobacteria, Bacteroidetes, and Actinobacteria. nih.gov The presence of tetracycline creates a selective pressure that can inhibit or kill susceptible microorganisms while potentially favoring the growth of resistant strains. nih.gov This shift in microbial composition can have cascading effects on soil ecosystem processes. mdpi.com

The extent of these effects can vary depending on soil properties, such as organic matter content and pH, as well as the concentration of the antibiotic. mdpi.com

Effects on Aquatic Microbial Communities and Development of Resistance

In aquatic ecosystems, this compound poses a significant threat to microbial communities and promotes the proliferation of antibiotic resistance. nih.govnih.gov Due to its widespread use and incomplete removal in wastewater treatment plants, tetracycline is frequently detected in rivers, lakes, and coastal waters. nih.govalanplewis.com

A major concern is the role of tetracycline in the dissemination of antibiotic resistance genes (ARGs). researchgate.netnih.gov Bacteria can acquire resistance through mechanisms such as active efflux pumps, ribosomal protection, and enzymatic inactivation, often encoded by specific tet genes. ukm.my These genes are frequently located on mobile genetic elements like plasmids, which can be transferred between different bacterial species through horizontal gene transfer. nih.gov The presence of tetracycline in aquatic environments creates conditions that favor the survival and proliferation of bacteria carrying these resistance genes. nih.govresearchgate.net This increases the reservoir of ARGs in the environment, posing a potential risk to human and animal health. researchgate.net Studies have detected a variety of tet genes, such as tet(A), tet(B), and tet(M), in aquaculture environments and surface waters receiving wastewater effluent. ukm.my

Remediation and Removal Strategies for Environmental Contamination

Advanced Treatment Technologies for Water and Wastewater

Conventional wastewater treatment plants are often inefficient at completely removing tetracycline, leading to its release into the environment. researchgate.netrsc.org Consequently, advanced treatment technologies are necessary for the effective removal of tetracycline from water and wastewater. rsc.org These technologies can be broadly categorized into advanced oxidation processes (AOPs), adsorption, and membrane filtration. mdpi.comresearchgate.netrsc.org

Advanced Oxidation Processes (AOPs): AOPs are highly effective at degrading tetracycline by generating highly reactive radicals, such as hydroxyl radicals (·OH). rsc.org

Photocatalysis: This process utilizes semiconductor photocatalysts (e.g., TiO2, g-C3N4/TiO2) and a light source (e.g., UV or visible light) to generate reactive oxygen species that break down the tetracycline molecule. mdpi.commdpi.comresearchgate.net Studies have shown high degradation efficiencies, with some systems achieving over 98% removal. mdpi.comnih.govrsc.org The main active species are often superoxide radicals (·O2−) and holes (h+). mdpi.comresearchgate.net

Ozonation: Ozone (O3) is a powerful oxidant that can rapidly degrade tetracycline. rsc.org Complete degradation can often be achieved within minutes. rsc.org The effectiveness of ozonation can be enhanced by combining it with other processes like UV light or hydrogen peroxide (H2O2). rsc.org

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals, leading to the oxidation of tetracycline. rsc.org

Adsorption: This technique involves the transfer of tetracycline from the aqueous phase to the surface of a solid adsorbent. mdpi.com It is considered a cost-effective and simple method. nih.gov

Activated Carbon and Biochar: These materials have a high surface area and porous structure, making them effective adsorbents for tetracycline. nih.govrsc.org

Nanomaterials: Materials like reduced graphene oxide and various nanocomposites have shown high adsorption capacities for tetracycline due to their unique surface properties. nih.govnih.gov

Clay Minerals and Zeolites: These natural materials can also be used for the adsorption of tetracycline, primarily through cation exchange and surface complexation. researchgate.net

Membrane Filtration: Technologies like reverse osmosis and nanofiltration can physically separate tetracycline from water. mdpi.comrsc.org Integrated membrane filtration systems have demonstrated high removal rates for antibiotics and antibiotic resistance genes. mdpi.com However, challenges such as membrane fouling and the management of concentrated retentate need to be addressed. mdpi.com

Interactive Data Table: Comparison of Advanced Treatment Technologies for Tetracycline Removal

| Technology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Photocatalysis | Generation of reactive radicals using light and a catalyst mdpi.com | High degradation efficiency, potential for complete mineralization nih.gov | Catalyst recovery, potential for intermediate formation mdpi.com |

| Ozonation | Direct oxidation by ozone molecules rsc.org | Rapid degradation, effective for complex compounds rsc.org | High cost, potential for byproduct formation rsc.org |

| Adsorption | Binding to the surface of an adsorbent material mdpi.com | Cost-effective, simple operation, reusable adsorbents rsc.orgnih.gov | Transfer of pollutant, not destruction; disposal of spent adsorbent mdpi.com |

| Membrane Filtration | Physical separation based on size exclusion mdpi.com | High removal efficiency for a broad range of contaminants mdpi.com | High operational cost, membrane fouling, concentrate disposal mdpi.com |

Bioremediation Approaches in Contaminated Soils and Water

The widespread use of tetracycline antibiotics has led to their persistence in various environmental compartments, necessitating the development of effective remediation strategies. nih.govacs.org Bioremediation, which leverages biological processes to degrade or transform contaminants, has emerged as a cost-effective and environmentally friendly approach for addressing tetracycline pollution in soil and water. nih.govresearchgate.net This section explores the primary bioremediation techniques, including microbial degradation, enzymatic processes, and phytoremediation, detailing the organisms and mechanisms involved, as well as the efficiency of these methods under various conditions.

Microbial Degradation

Microorganisms, including bacteria and fungi, play a pivotal role in the breakdown of tetracycline compounds in the environment. nih.gov This process, known as microbial degradation, is a promising avenue for the remediation of tetracycline-contaminated sites. nih.govacs.org

Bacterial Degradation and Bioaugmentation

Numerous bacterial species have demonstrated the ability to degrade tetracycline. Bioaugmentation, a strategy that involves introducing specific microbial strains or consortia with enhanced degradation capabilities into a contaminated environment, has been shown to improve the efficiency of tetracycline removal. rsc.orgnih.gov For instance, the novel bacterium Serratia marcescens strain WW1, isolated from a wastewater treatment plant, was able to degrade 89.5% of tetracycline within 48 hours. researchgate.netnih.gov This strain utilizes tetracycline during its growth phase, and its intermediate metabolites have been shown to be non-toxic to other indicator bacteria and algae. researchgate.netnih.gov

The effectiveness of bacterial degradation is influenced by several environmental factors. Studies have shown that parameters such as pH, temperature, and the initial concentration of the antibiotic can significantly impact the degradation rate. For example, a bacterium immobilized on sugarcane bagasse demonstrated optimal degradation of oxytetracycline in a temperature range of 28–43°C and a slightly acidic pH of 4.5–6.5. rsc.orgresearchgate.net Similarly, the yeast strain Cutaneotrichosporon dermatis M503 showed the highest tetracycline degradation rate at 39.69°C and a pH of 8.79. nih.gov

Table 1: Research Findings on Bacterial Degradation of Tetracycline

| Microorganism | Degradation Efficiency | Optimal Temperature | Optimal pH | Timeframe | Source |

|---|---|---|---|---|---|

| Serratia marcescens strain WW1 | 89.5% | 36°C | 6.0 | 48 hours | researchgate.netnih.gov |

| Bacterium BC (immobilized) | High | 28–43°C | 4.5–6.5 | Not specified | rsc.orgresearchgate.net |

| Cutaneotrichosporon dermatis M503 | 86.62% (predicted) | 39.69°C | 8.79 | 7 days | nih.gov |

Fungal Degradation

In addition to bacteria, various fungal species have been identified as effective degraders of tetracycline antibiotics. nih.gov Fungi employ a range of enzymatic pathways to break down complex organic molecules, including the persistent structure of tetracycline. Research in this area continues to explore the potential of different fungal strains for use in bioremediation applications. nih.govresearchgate.net

Enzymatic Degradation

The enzymatic degradation of tetracycline involves the use of specific enzymes to catalyze the breakdown of the antibiotic molecule. This approach offers a more targeted and potentially faster method of remediation compared to the use of whole microbial cells.

Key enzymes involved in this process include tetracycline-inactivating enzymes, which are naturally produced by some resistant bacteria. nih.govnih.gov One of the most studied is TetX, a flavin-dependent monooxygenase that hydroxylates the tetracycline molecule, leading to its destabilization and subsequent degradation. nih.gov Research has also identified a family of tetracycline destructases, which are flavoenzymes capable of inactivating tetracycline through various oxidative mechanisms. nih.gov

Engineered enzymes are also being explored for their potential in tetracycline degradation. For example, a modified myoglobin with enhanced peroxidase activity has been shown to effectively degrade several tetracycline antibiotics, including tetracycline, oxytetracycline, doxycycline, and chlortetracycline, with degradation rates approaching 100% within minutes. mdpi.com Laccases are another group of enzymes that have demonstrated the ability to degrade tetracycline, with studies showing over 80% degradation within the first 12 hours of treatment. researchgate.net

Table 2: Efficiency of Different Enzymatic Approaches for Tetracycline Degradation

| Enzyme | Degradation Efficiency | Substrate(s) | Timeframe | Source |

|---|---|---|---|---|

| Engineered Myoglobin (YWW Mb) | ~100% | Tetracycline | 5 minutes | mdpi.com |

| Engineered Myoglobin (YWW Mb) | ~98% | Oxytetracycline | 5 minutes | mdpi.com |

| Engineered Myoglobin (YWW Mb) | ~94% | Doxycycline | 5 minutes | mdpi.com |

| Engineered Myoglobin (YWW Mb) | ~90% | Chlortetracycline | 5 minutes | mdpi.com |

| Cerrena Laccase | >80% | Tetracycline | 12 hours | researchgate.net |

Phytoremediation

Phytoremediation is a bioremediation process that utilizes plants to clean up contaminated soil and water. mountainscholar.org Plants can remove, degrade, or stabilize contaminants through various mechanisms, including uptake by the roots, translocation to other parts of the plant, and the release of plant-secreted metabolites that can break down pollutants. mountainscholar.org

Several aquatic and terrestrial plant species have been investigated for their ability to remediate tetracycline and its derivatives. Aquatic plants such as Myriophyllum aquaticum (parrot feather) and Pistia stratiotes (water lettuce), as well as hairy root cultures of Helianthus annuus (sunflower), have shown the capacity to remove tetracycline and oxytetracycline from aqueous media. mountainscholar.org The mechanism of removal often involves the secretion of reactive oxygen species (ROS) by the plant roots, which then oxidatively modify the antibiotic, rendering it inactive. mountainscholar.org

Studies have also explored the use of phytoremediation in soils co-contaminated with tetracycline and heavy metals. For instance, Solanum nigrum L. has demonstrated potential for removing both heavy metals and tetracyclines from soil. researcher.liferesearchgate.net However, it is important to note that phytoremediation can sometimes increase the abundance of tetracycline-resistant genes in the soil microbial community. researcher.life

Table 3: Plant Species Used in the Phytoremediation of Tetracycline

| Plant Species | Type | Target Compound(s) | Remediation Mechanism | Source |

|---|---|---|---|---|

| Myriophyllum aquaticum (Parrot Feather) | Aquatic | Tetracycline, Oxytetracycline | Uptake and degradation | mountainscholar.org |

| Pistia stratiotes (Water Lettuce) | Aquatic | Tetracycline, Oxytetracycline | Uptake and degradation | mountainscholar.org |

| Helianthus annuus (Sunflower) | Terrestrial (hairy root culture) | Tetracycline, Oxytetracycline | Secretion of reactive oxygen species | mountainscholar.org |

| Solanum nigrum L. | Terrestrial | Tetracyclines and heavy metals | Uptake and accumulation | researcher.liferesearchgate.net |

Advanced Analytical Methodologies for Environmental and Biological Research

Chromatographic Techniques for Trace Residue Detection and Quantification

Chromatographic techniques are fundamental in analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For tetracycline (B611298) hexahydrate, these methods are crucial for accurate quantification and for distinguishing the parent compound from its various transformation products.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tetracycline residues in environmental and biological samples. When coupled with a Diode Array Detector (DAD), HPLC provides both quantitative data and spectral information, aiding in peak identification and purity assessment.

Research has demonstrated the utility of HPLC-DAD for determining tetracycline and its related substances, such as its epimer, 4-epitetracycline. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an acidic aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. The detection wavelength is often set around 355-360 nm to maximize sensitivity for tetracyclines. Validation studies for HPLC methods in matrices like eggs and broiler meat have reported mean recovery values of 76% for tetracycline. The limit of detection (LOD) and limit of quantification (LOQ) for tetracycline in breast meat were found to be 10.5 ng/g and 20.9 ng/g, respectively.

The stability of tetracycline in solution is a critical factor, as it can undergo epimerization and degradation. HPLC analysis has been used to monitor the concentration of tetracycline hydrochloride over time in various formulations, revealing the formation of 4-epitetracycline. In aqueous solutions, a significant decrease in tetracycline concentration can be observed over several weeks, highlighting the importance of proper sample handling and storage prior to HPLC analysis.

| Parameter | Value | Matrix | Reference |

| Recovery | 76% | Broiler Breast Meat | |

| Within-day Precision (RSD) | 6.1 - 15.5% | Broiler Breast Meat | |

| Between-day Precision (RSD) | 5.0% | Broiler Breast Meat | |

| Limit of Detection (LOD) | 10.5 ng/g | Broiler Breast Meat | |

| Limit of Quantification (LOQ) | 20.9 ng/g | Broiler Breast Meat | |

| Detection Wavelength | 355 nm | - |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-HRMS)

For ultra-trace level detection and confirmation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) are the methods of choice. These techniques offer unparalleled sensitivity and selectivity, allowing for the detection of tetracycline hexahydrate at sub-parts-per-billion (ppb) levels.

LC-MS/MS methods are widely validated for the multi-residue analysis of tetracycline antibiotics in complex matrices like animal feed. Validation according to Commission Decision 2002/657/EC has shown good linearity, with average recoveries ranging from 79.70% to 98.8%. The precision for repeatability and reproducibility is typically within 5.0-9.5% and 6.5-11.0%, respectively.